(2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone
Overview
Description
(2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone: is a chemical compound that features a benzofuran core structure. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them a significant focus in drug discovery and development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone typically involves the formation of the benzofuran core followed by the introduction of the dimethoxyphenyl and hydroxy groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ advanced techniques such as continuous flow chemistry and catalytic processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carbonyl group results in alcohols .
Scientific Research Applications
Chemistry: In chemistry, (2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: Biologically, this compound has shown potential in various assays due to its structural similarity to naturally occurring bioactive molecules. It is often used in studies related to enzyme inhibition and receptor binding .
Medicine: In medicine, benzofuran derivatives, including this compound, are investigated for their potential therapeutic effects. They have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: Industrially, this compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The benzofuran core structure allows for effective interaction with various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Furyl (5-hydroxy-1-benzofuran-3-yl)methanone
- (2-Butylbenzofuran-3-yl) (4-hydroxyphenyl)methanone
- 5-(2-(4-hydroxyphenyl)benzofuran-3-yl)benzene-1,3-diol
Comparison: Compared to these similar compounds, (2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is unique due to the presence of both dimethoxy and hydroxy groups, which enhance its reactivity and potential biological activity. The specific substitution pattern on the benzofuran ring also contributes to its distinct chemical and pharmacological properties .
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-4-6-15(21-2)13(8-11)17(19)14-9-22-16-5-3-10(18)7-12(14)16/h3-9,18H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXSSXYHBWCWGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=COC3=C2C=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347859 | |
Record name | (2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169944-36-9 | |
Record name | (2,5-Dimethoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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